N-Nitrosomethyl-N-heptylamine
Overview
Description
N-Nitrosomethyl-N-heptylamine: is a chemical compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosomethyl-N-heptylamine can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . The reaction typically involves the following steps:
- Mixing the secondary amine with tert-butyl nitrite.
- Allowing the reaction to proceed at room temperature.
- Isolating the product through simple extraction and purification techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate additional steps for purification and quality control to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: N-Nitrosomethyl-N-heptylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction may yield amines or other reduced derivatives.
Scientific Research Applications
N-Nitrosomethyl-N-heptylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Nitrosomethyl-N-heptylamine involves its bioactivation through enzymatic processes, particularly by cytochrome P450 enzymes. This bioactivation leads to the formation of reactive intermediates, which can alkylate DNA and cause genotoxicity . The molecular targets and pathways involved include DNA alkylation and subsequent cellular responses, such as cell cycle arrest and apoptosis .
Comparison with Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine
- N-Nitrosodiethanolamine
- N-Nitrosopyrrolidine
Comparison: N-Nitrosomethyl-N-heptylamine is unique among nitrosamines due to its specific structure and reactivity. While similar compounds like N-Nitrosodimethylamine and N-Nitrosodiethylamine are also potent carcinogens, this compound’s distinct molecular structure influences its reactivity and biological effects . This uniqueness makes it a valuable compound for studying the structure-activity relationships of nitrosamines and their impact on human health.
Properties
IUPAC Name |
N-heptyl-N-methylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-3-4-5-6-7-8-10(2)9-11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAKWIQVJUHNOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936822 | |
Record name | N-Heptyl-N-methylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16338-99-1 | |
Record name | N-Methyl-N-nitroso-1-heptanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16338-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosomethyl-n-heptylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Heptyl-N-methylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSOMETHYLHEPTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUI89639YO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Nitrosomethyl-N-heptylamine induce squamous metaplasia in hamster lung tissue?
A1: Research using Syrian hamsters provides insights into the carcinogenic mechanisms of this compound. [, ] In these studies, weekly administration of the compound led to the development of bronchiolar lung tumors. Notably, squamous metaplasia, a precancerous change in cell type, was frequently observed at the tumor periphery. [] This suggests that this compound might disrupt normal cellular signaling pathways, driving the transformation of glandular cells into squamous cells, ultimately contributing to tumor development.
Q2: What are the implications of observing Clara cell antigen in this compound-induced tumors?
A2: The presence of Clara cell antigen in the secretory granules and cytoplasm of neoplastic Clara cells within the induced tumors offers valuable insights. [] As squamous differentiation progresses, the gradual loss of this antigen suggests a shift in cellular identity and function. This observation points towards the potential of this compound to disrupt the normal differentiation program of Clara cells, contributing to the development of squamous cell carcinomas in the lung.
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